molecular formula C12H15ClN2OS B8037754 [2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]methanamine hydrochloride

[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]methanamine hydrochloride

Cat. No.: B8037754
M. Wt: 270.78 g/mol
InChI Key: FEHVTFSBXXCZBB-UHFFFAOYSA-N
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Description

[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]methanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiazole ring, a phenyl group, and a methanamine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated thiazole.

    Introduction of the Methanamine Moiety: The methanamine group is added through a reductive amination process, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency, employing catalysts to increase yield, and implementing purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a dihydrothiazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving microbial infections or cancer.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]methanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved would vary based on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    [2-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine: A structurally similar compound with a different substitution pattern on the thiazole ring.

    [2-(4-Chlorophenoxymethyl)-1,3-thiazol-4-yl]methanamine hydrochloride: A compound with a chlorine substituent instead of a methyl group on the phenyl ring.

Uniqueness

[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]methanamine hydrochloride stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the phenyl ring and the methanamine moiety on the thiazole ring may confer unique properties, such as enhanced stability or specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-[(4-methylphenoxy)methyl]-1,3-thiazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS.ClH/c1-9-2-4-11(5-3-9)15-7-12-14-10(6-13)8-16-12;/h2-5,8H,6-7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHVTFSBXXCZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC(=CS2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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